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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

Application Notes and Protocols: I-CBP112
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of I-
CBP112 hydrochloride in cellular research, including its mechanism of action, effective

concentrations, and detailed protocols for key experiments.

Introduction
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the

bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein

(CBP) and p300.[1][2][3] By binding to the bromodomains of CBP and p300, I-CBP112

displaces them from acetylated histones, leading to a modulation of gene expression.[2] This

inhibitory activity has been shown to impair aberrant self-renewal in cancer cells, induce

cellular differentiation, and sensitize cancer cells to various chemotherapeutic agents.[1][4][5]

Mechanism of Action
I-CBP112 hydrochloride functions as an acetyl-lysine competitive protein-protein interaction

inhibitor.[1] It specifically targets the bromodomains of CBP and p300, which are "reader"

domains that recognize and bind to acetylated lysine residues on histones and other proteins.

By inhibiting this interaction, I-CBP112 can allosterically activate the histone acetyltransferase
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activity of p300/CBP, leading to an increase in histone acetylation at specific sites, such as

H3K18 and H3K23.[1][6] This modulation of chromatin structure and gene expression underlies

its anti-cancer effects. A key outcome of I-CBP112 treatment in cancer cells is the

downregulation of ATP-binding cassette (ABC) transporters, which are responsible for drug

efflux and contribute to multidrug resistance.[4]

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by I-CBP112.
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Caption: I-CBP112 inhibits CBP/p300 bromodomain binding to acetylated histones.

Recommended Concentrations for Cellular Assays
The optimal concentration of I-CBP112 hydrochloride can vary depending on the cell line and

the specific assay being performed. Based on published data, a general concentration range

and specific examples are provided below. It is always recommended to perform a dose-

response curve to determine the optimal concentration for your specific experimental setup.
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Parameter
Concentration
Range

Notes Reference

General Cellular Use Up to 1 µM

A general starting

point for many cell-

based assays.

[7]

Sensitization Studies 10 µM

Used to sensitize

cancer cells to

chemotherapeutics.

[4]

Leukemia Cell

Differentiation
5 - 10 µM

Effective in reducing

colony formation and

inducing

differentiation.

[2]

IC50 (LNCaP cells) 5.5 ± 1.1 μM

Half-maximal

inhibitory

concentration for cell

proliferation.

[6]

Cellular IC50 (CBP

bromodomain

displacement)

600 ± 50 nM

Concentration to

achieve 50%

displacement of the

CBP bromodomain

from chromatin.

[8]

Experimental Protocols
Here are detailed protocols for common experiments involving I-CBP112 hydrochloride.

Cell Viability and IC50 Determination (Resazurin Assay)
This protocol is used to assess the effect of I-CBP112 on cell viability and to determine its half-

maximal inhibitory concentration (IC50).

Materials:

I-CBP112 hydrochloride stock solution (e.g., 10 mM in DMSO)
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Cancer cell line of interest (e.g., A549, HepG2, MDA-MB-231)

Complete cell culture medium

96-well plates

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

Plate reader for fluorescence measurement

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

Compound Treatment: Prepare serial dilutions of I-CBP112 hydrochloride in complete

medium. Remove the old medium from the wells and add 100 µL of the diluted compound or

vehicle control (e.g., DMSO diluted to the same final concentration as the highest I-CBP112

concentration).

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Resazurin Addition: Add 10 µL of resazurin solution to each well.

Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light.

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-

560 nm and an emission wavelength of 590 nm.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot the viability against the log of the I-CBP112 concentration and use a non-linear

regression model to determine the IC50 value.[4]

Western Blotting for Histone Acetylation and Protein
Expression
This protocol is used to analyze changes in histone acetylation (e.g., H3K18ac) and the

expression of target proteins (e.g., ABC transporters, cell cycle proteins) following I-CBP112
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treatment.

Materials:

I-CBP112 hydrochloride

Cell line of interest

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-H3K18ac, anti-total H3, anti-ABCC1, anti-PCNA, anti-CDK4,

anti-CCNE, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of I-

CBP112 or vehicle control for the specified duration (e.g., 6-72 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate

by SDS-PAGE. Transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an ECL substrate

and an imaging system.[4][6]

Chemosensitization Assay
This protocol determines the ability of I-CBP112 to sensitize cancer cells to a chemotherapeutic

drug.

Materials:

I-CBP112 hydrochloride

Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)

Cancer cell line

96-well plates

Resazurin assay reagents

Protocol:

Pre-treatment with I-CBP112: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells

with a fixed, non-toxic concentration of I-CBP112 (e.g., 10 µM) or vehicle control for 48-72

hours.[4]

Chemotherapy Treatment: Add serial dilutions of the chemotherapeutic agent to the wells

(with and without I-CBP112 pre-treatment).

Incubation: Incubate for an additional 48 hours.

Viability Assessment: Perform a resazurin assay as described in Protocol 1.
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Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and

absence of I-CBP112. A significant decrease in the IC50 indicates chemosensitization.[4]

Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating I-CBP112 in a

cancer cell line.
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Caption: A typical workflow for characterizing the effects of I-CBP112.

Summary of Quantitative Data
The following tables summarize key quantitative data for I-CBP112 hydrochloride from

various studies.

Table 1: Binding Affinity and In Vitro IC50

Target Assay Value Reference

p300 Bromodomain Kd 167 nM [2]

CBP Bromodomain Kd 151 nM [2]

CBP Bromodomain Kds 142 nM [5]

p300 Bromodomain Kds 625 nM [5]

CBP (displacement of

acetylated histones)
IC50 170 nM [2]

Table 2: Effects on Cancer Cell Lines in Combination with Chemotherapeutics
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Cell Line
Chemotherape
utic

I-CBP112 Pre-
incubation

Fold Decrease
in IC50

Reference

A549 (Lung

Cancer)
Cisplatin 10 µM for 48h 78.2 [4]

A549 (Lung

Cancer)
Doxorubicin 10 µM for 48h 62.7 [4]

A549 (Lung

Cancer)
Daunorubicin 10 µM for 48h 53.2 [4]

A549 (Lung

Cancer)
Etoposide 10 µM for 48h 28.9 [4]

HepG2 (Liver

Cancer)
Etoposide 10 µM for 48h 23.1 [4]

HepG2 (Liver

Cancer)
Daunorubicin 10 µM for 48h 21.4 [4]

HepG2 (Liver

Cancer)
Doxorubicin 10 µM for 48h 11.0 [4]

MDA-MB-231

(Breast Cancer)
Doxorubicin 10 µM for 72h Not specified [4]

MDA-MB-231

(Breast Cancer)
Daunorubicin 10 µM for 72h Not specified [4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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